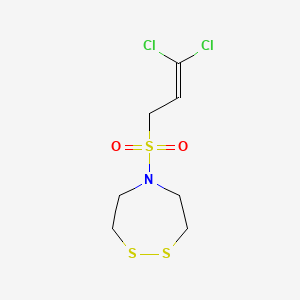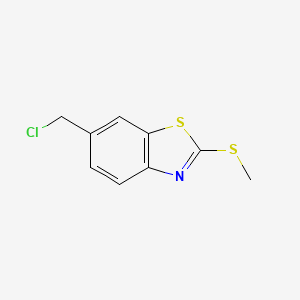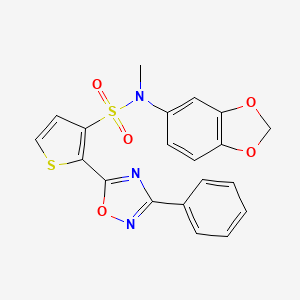
5-(3,3-Dichloroprop-2-enylsulfonyl)-1,2,5-dithiazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,3-Dichloroprop-2-enylsulfonyl)-1,2,5-dithiazepane, also known as CPDS, is a chemical compound that has been extensively studied for its potential use in scientific research. CPDS belongs to the class of dithiazepanes, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of 5-(3,3-Dichloroprop-2-enylsulfonyl)-1,2,5-dithiazepane is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and survival. 5-(3,3-Dichloroprop-2-enylsulfonyl)-1,2,5-dithiazepane has been shown to inhibit the activity of a protein called Akt, which is involved in cell growth and survival. 5-(3,3-Dichloroprop-2-enylsulfonyl)-1,2,5-dithiazepane has also been shown to inhibit the activity of an enzyme called matrix metalloproteinase-9, which is involved in the breakdown of extracellular matrix proteins.
Biochemical and Physiological Effects:
5-(3,3-Dichloroprop-2-enylsulfonyl)-1,2,5-dithiazepane has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and neuroprotective effects, 5-(3,3-Dichloroprop-2-enylsulfonyl)-1,2,5-dithiazepane has been shown to have anti-inflammatory and anti-oxidant properties. 5-(3,3-Dichloroprop-2-enylsulfonyl)-1,2,5-dithiazepane has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-(3,3-Dichloroprop-2-enylsulfonyl)-1,2,5-dithiazepane for lab experiments is its high potency and specificity. 5-(3,3-Dichloroprop-2-enylsulfonyl)-1,2,5-dithiazepane has been shown to have a high affinity for its target proteins, which makes it a valuable tool for studying the biological pathways involved in cancer and neurodegenerative diseases. However, one of the limitations of 5-(3,3-Dichloroprop-2-enylsulfonyl)-1,2,5-dithiazepane is its potential toxicity, which can make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for research on 5-(3,3-Dichloroprop-2-enylsulfonyl)-1,2,5-dithiazepane. One area of research involves the development of new derivatives of 5-(3,3-Dichloroprop-2-enylsulfonyl)-1,2,5-dithiazepane that have improved potency and specificity. Another area of research involves the use of 5-(3,3-Dichloroprop-2-enylsulfonyl)-1,2,5-dithiazepane in combination with other therapeutic agents, such as chemotherapy drugs, to enhance their effectiveness. Additionally, further research is needed to fully understand the mechanism of action of 5-(3,3-Dichloroprop-2-enylsulfonyl)-1,2,5-dithiazepane and its potential use in the treatment of other diseases, such as cardiovascular disease and metabolic disorders.
Synthesis Methods
5-(3,3-Dichloroprop-2-enylsulfonyl)-1,2,5-dithiazepane can be synthesized through a multi-step process, starting with the reaction of 2-chloro-1,3-propanediol with thionyl chloride to form 3,3-dichloro-1,2-propanediol. This compound is then reacted with hydrogen sulfide and ammonia to produce 1,2,5-dithiazepane-3,3-dioxide. Finally, the addition of allyl chloride to this compound results in the formation of 5-(3,3-Dichloroprop-2-enylsulfonyl)-1,2,5-dithiazepane.
Scientific Research Applications
5-(3,3-Dichloroprop-2-enylsulfonyl)-1,2,5-dithiazepane has been found to have a variety of potential scientific research applications. One of the most promising areas of research involves its use as a potential therapeutic agent for the treatment of cancer. Studies have shown that 5-(3,3-Dichloroprop-2-enylsulfonyl)-1,2,5-dithiazepane can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. 5-(3,3-Dichloroprop-2-enylsulfonyl)-1,2,5-dithiazepane has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
5-(3,3-dichloroprop-2-enylsulfonyl)-1,2,5-dithiazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11Cl2NO2S3/c8-7(9)1-6-15(11,12)10-2-4-13-14-5-3-10/h1H,2-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQPPHQVWKKJYPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSCCN1S(=O)(=O)CC=C(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2NO2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,3-Dichloroprop-2-enylsulfonyl)-1,2,5-dithiazepane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Bromophenyl)-3-(p-tolylthio)imidazo[1,2-a]pyridine](/img/structure/B2793040.png)
![N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)prop-2-enamide](/img/structure/B2793042.png)

![N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2793049.png)


![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2793054.png)
![2-[8-(4-chlorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2793055.png)
![(Z)-2-Cyano-N-cyclopropyl-3-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]prop-2-enamide](/img/structure/B2793056.png)



![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-methyl-3-nitrophenyl)methanone](/img/structure/B2793060.png)